molecular formula C9H16O3 B1610395 Tert-butyl 2-methyl-3-oxobutanoate CAS No. 39149-65-0

Tert-butyl 2-methyl-3-oxobutanoate

Cat. No. B1610395
CAS RN: 39149-65-0
M. Wt: 172.22 g/mol
InChI Key: QIFZMFUCASLNCC-UHFFFAOYSA-N
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Patent
US07888381B2

Procedure details

Methyl iodide (6.86 mL, 1.1 eq) and K2CO3 (17.97 g, 1.3 eq) were added to an acetone (400 mL) solution of tert-butyl 3-oxobutanoate (15.82 g, 100 mmol) at room temperature. After 15 h, the mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate (300 mL), washed with water (30 mL) and brine (300 mL), dried (MgSO4) and concentrated. The crude residue was purified by silica gel chromatography (5-10% EtOAc-hexanes) to give tert-butyl 2-methyl-3-oxobutanoate as a colorless oil (9.56 g, 56%). MS found: (M+Na)+=195.
Quantity
6.86 mL
Type
reactant
Reaction Step One
Name
Quantity
17.97 g
Type
reactant
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[C:3]([O-])([O-])=O.[K+].[K+].[O:9]=[C:10]([CH3:19])[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>CC(C)=O>[CH3:3][CH:11]([C:10](=[O:9])[CH3:19])[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.86 mL
Type
reactant
Smiles
CI
Name
Quantity
17.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15.82 g
Type
reactant
Smiles
O=C(CC(=O)OC(C)(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with water (30 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (5-10% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(C(=O)OC(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.56 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.